1-[(1R)-1-azidopropyl]-2-fluorobenzene
Description
1-[(1R)-1-azidopropyl]-2-fluorobenzene (CAS: 1604327-09-4) is a chiral organoazide compound featuring a fluorinated aromatic ring and a propyl chain terminated by an azide group at the (1R)-configured carbon. The compound’s structure combines the reactivity of the azide group—useful in click chemistry and bioconjugation—with the electronic effects of the fluorine substituent on the benzene ring.
The stereochemistry at the azidopropyl chain (R-configuration) is critical for enantioselective reactions, as seen in other azido compounds like (R)-1-(1-azido-2,2-dimethylpropyl)-4-fluorobenzene (2av), synthesized via enantioselective radical decarbonylative azidation . Such methodologies may apply to the preparation of 1-[(1R)-1-azidopropyl]-2-fluorobenzene, though specific synthetic routes remain undocumented in the provided evidence.
Properties
Molecular Formula |
C9H10FN3 |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
1-[(1R)-1-azidopropyl]-2-fluorobenzene |
InChI |
InChI=1S/C9H10FN3/c1-2-9(12-13-11)7-5-3-4-6-8(7)10/h3-6,9H,2H2,1H3/t9-/m1/s1 |
InChI Key |
DHXBKHGWRSBFDQ-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1F)N=[N+]=[N-] |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-azidopropyl]-2-fluorobenzene typically involves the reaction of 2-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the azide group. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 1-[(1R)-1-azidopropyl]-2-fluorobenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-[(1R)-1-azidopropyl]-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate and sodium ascorbate in a suitable solvent.
Major Products Formed
Substitution: Formation of substituted derivatives such as amines or thiols.
Reduction: Formation of 1-[(1R)-1-aminopropyl]-2-fluorobenzene.
Cycloaddition: Formation of 1,2,3-triazole derivatives.
Scientific Research Applications
1-[(1R)-1-azidopropyl]-2-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidopropyl]-2-fluorobenzene is primarily based on its ability to undergo click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows the compound to form stable triazole linkages with alkyne-containing molecules, facilitating the conjugation of various functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being conjugated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Azido-Fluorobenzenes
(a) 1-[(1S)-1-azidopropyl]-2-fluorobenzene
- CAS : 1604327-09-4 (same as the target compound but S-configuration)
(b) (R)-1-(1-azido-2,2-dimethylpropyl)-4-fluorobenzene (2av)
- Synthesis : Prepared via enantioselective radical decarbonylative azidation, yielding 58% as a colorless liquid .
- Structural Contrasts : The 2,2-dimethylpropyl group introduces steric hindrance compared to the linear propyl chain in the target compound.
- Spectroscopy :
(c) 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene
Halogenated and Functionalized Analogs
(a) 1-(3-chloro-3,3-difluoropropyl)-2-fluorobenzene (1ak)
- Synthesis : Obtained via general procedure B (58% yield).
- Spectroscopy :
- Contrasts : Replaces the azide group with chloro-difluoro substituents, reducing reactivity toward click chemistry but enhancing electrophilicity.
(b) 1-(chlorodiphenylmethyl)-2-fluorobenzene (T36-Cl)
- Structure : Bulky diphenylmethyl group instead of azidopropyl.
- Synthesis: Derived from 2-fluorobenzophenone and bromobenzene via Friedel-Crafts alkylation .
Research Implications and Gaps
- Stereochemical Impact : The R-configuration in 1-[(1R)-1-azidopropyl]-2-fluorobenzene may enhance enantioselectivity in catalytic reactions, as observed in related systems .
- Reactivity: Azido groups enable Huisgen cycloaddition, but fluorine’s electron-withdrawing effect could modulate reaction rates compared to non-fluorinated analogs.
- Data Limitations : Physical properties (e.g., melting point, boiling point) and detailed spectroscopic data for the target compound are absent in the evidence, necessitating further experimental characterization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(1R)-1-azidopropyl]-2-fluorobenzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution. For example, a halogenated precursor (e.g., 1-chloro-2-fluorobenzene) reacts with sodium azide in polar aprotic solvents like DMF at 60–80°C under an inert atmosphere. Temperature control and exclusion of moisture are critical to avoid side reactions and optimize yields. Scaling up requires adjusting solvent volume and reagent stoichiometry while maintaining strict inert conditions .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms the aromatic ring substitution pattern and azidopropyl group integration.
- IR Spectroscopy : Identifies the characteristic azide N–N stretch (~2100 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C9H10FN3) .
Q. How can researchers confirm the stereochemical configuration at the (1R)-azidopropyl group?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column resolves enantiomers. Alternatively, X-ray crystallography provides definitive confirmation of spatial arrangement. Comparative optical rotation data against known standards can also support assignments .
Advanced Research Questions
Q. What strategies mitigate risks when handling azide-containing compounds like 1-[(1R)-1-azidopropyl]-2-fluorobenzene?
- Methodological Answer :
- Use blast shields and conduct reactions in small batches to minimize explosion risks.
- Avoid contact with heavy metals (e.g., copper) to prevent unintended cycloadditions.
- Store in amber vials at ≤4°C to slow azide decomposition. Safety protocols from fluorobenzene derivatives (e.g., avoiding skin contact) should also be followed .
Q. How should researchers address discrepancies in reported reaction yields for similar fluorobenzene derivatives?
- Methodological Answer : Perform a systematic Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature gradients). For example, anhydrous DMF yields higher azide substitution efficiency than DMSO due to reduced hydrolysis. Purity of the halogenated precursor (≥98%) is often a hidden variable affecting reproducibility .
Q. What role does the R-configuration play in the compound’s reactivity in click chemistry applications?
- Methodological Answer : The R-configuration sterically directs azide-alkyne cycloadditions, favoring specific regioisomers. Kinetic studies using enantiopure derivatives show a 20–30% rate difference compared to racemic mixtures. Computational modeling (DFT) can predict transition-state geometries for targeted product formation .
Q. How can computational chemistry predict potential decomposition pathways of azidopropyl-fluorobenzene derivatives?
- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the azide group, identifying thermolytic decomposition thresholds (e.g., >120°C). Molecular dynamics simulations model solvent effects, revealing accelerated decomposition in polar solvents due to solvolysis .
Q. What methodologies enable efficient scale-up of lab-scale azidation reactions while maintaining enantiomeric purity?
- Methodological Answer : Continuous flow reactors with immobilized chiral catalysts (e.g., Cu(I)-bisoxazoline complexes) reduce racemization. In-line FTIR monitors azide conversion in real time. Post-reaction purification via flash chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% enantiomeric excess .
Data Contradiction Analysis
- Example : Conflicting reports on azide stability in DMF may arise from trace metal impurities (e.g., iron). Inductively coupled plasma mass spectrometry (ICP-MS) can detect contaminants, while chelating agents (e.g., EDTA) stabilize reaction mixtures .
Applications in Academic Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
